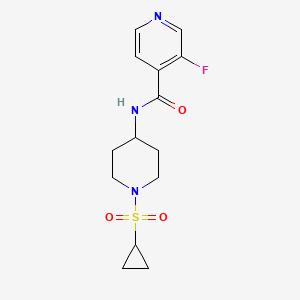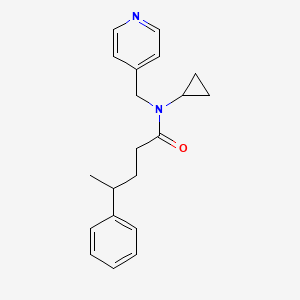![molecular formula C13H19N7 B6974609 2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine](/img/structure/B6974609.png)
2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a methyltetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a piperidine derivative.
Attachment of the Methyltetrazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methyltetrazole group can form strong hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to biological targets. The piperidine moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-[1-(tetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine
- **2-Methyl-4-[1-(1H-tetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine
Uniqueness
2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine is unique due to the presence of the methyltetrazole group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
2-methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7/c1-10-14-6-5-12(15-10)11-4-3-7-20(8-11)9-13-16-18-19(2)17-13/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIWQEDNAUNQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCN(C2)CC3=NN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide](/img/structure/B6974527.png)
![(4-Ethylpyrimidin-5-yl)-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]methanone](/img/structure/B6974534.png)
![2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone](/img/structure/B6974548.png)
![1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B6974555.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine](/img/structure/B6974562.png)
![6-cyclopropyl-1,3-dimethyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6974564.png)
![1-(2-chlorophenyl)-N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B6974571.png)
![1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974587.png)

![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![Methyl 1-[[4-(4-methylpyrimidin-2-yl)oxyphenyl]carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B6974628.png)
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,3-dihydrochromen-4-yl]methanol](/img/structure/B6974630.png)
![2-[(N-benzyl-3-ethynylanilino)methyl]pyrimidin-4-amine](/img/structure/B6974635.png)

